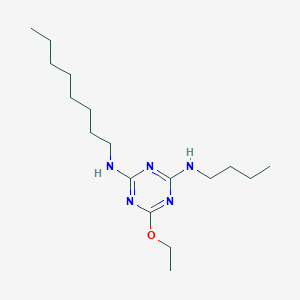![molecular formula C20H15Cl2NO B11553822 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11553822.png)
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chloro group and an aniline moiety, which is further modified with a 3-chlorobenzyl ether and a phenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloroaniline: A simpler aromatic amine with a single chloro group.
4-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline: A similar compound with a different substitution pattern.
3-chloro-N,N-dimethylaniline: An aromatic amine with two methyl groups on the nitrogen atom.
Uniqueness
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is unique due to its specific substitution pattern and the presence of both chloro and aniline groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H15Cl2NO |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-4-1-3-16(11-17)14-24-20-9-7-15(8-10-20)13-23-19-6-2-5-18(22)12-19/h1-13H,14H2 |
Clé InChI |
RPZSQAPCOHBNFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553747.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11553750.png)

![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B11553761.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11553769.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-methoxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11553770.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol](/img/structure/B11553779.png)
![2-bromo-4-nitro-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11553780.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11553790.png)
![(4Z)-3-Methyl-4-({[4-({[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl]amino}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11553796.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11553800.png)

![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide](/img/structure/B11553804.png)
